molecular formula C24H21N3O4S B2995946 {3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide CAS No. 1266250-26-3

{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide

Cat. No. B2995946
CAS RN: 1266250-26-3
M. Wt: 447.51
InChI Key: ZRZLMZMIHCZDLX-UHFFFAOYSA-N
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Description

{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Cycloaddition Reactions

Heterocyclic compounds featuring (N-sulphinylamino)azines exhibit unique cycloaddition reactions with electron-rich dienophiles, including 1,4-epoxy-1,4-dihydronaphthalenes. Hanson and Wren (1990) characterized a range of these heterocycles, noting their strong periselectivity in cycloadditions, which can be influenced by the functionalization of the azine (Hanson & Wren, 1990). Additionally, their work on the mechanism and periselectivity of such reactions underscores the influence of molecular symmetry and electron distribution on the outcome of these cycloadditions (Hanson & Wren, 1987).

Coordination Chemistry and Magnetic Anisotropy

Wu et al. (2019) explored the impact of systematic substitution on the coordination geometry in a series of cobalt(ii) complexes. Their findings demonstrate how ligand variation can subtly influence magnetic anisotropy, highlighting the complex interplay between molecular structure and magnetic properties (Wu et al., 2019).

Organic Synthesis and Optical Properties

Antony et al. (2019) synthesized a π-conjugated chromophore based on the methyl pyridinium compound, exhibiting significant nonlinear optical properties. This work illustrates the potential of such compounds in the development of materials for optical applications (Antony et al., 2019).

N-Heterocyclic Carbene Complexes

Owen, Labinger, and Bercaw (2004) synthesized a series of pyridinium-derived N-heterocyclic carbene complexes of platinum, studying their structure, ligand substitution kinetics, and the influence of the carbene ligand on reaction rates. Their research contributes to the understanding of carbene complexes in catalysis (Owen et al., 2004).

Drug Design and Cancer Therapy

Yu et al. (2013) focused on the design of novel small molecule inhibitors targeting STAT3 for cancer therapy. By applying fragment-based drug design, they discovered compounds with potent anticancer activity, demonstrating the therapeutic potential of targeting the STAT3 pathway (Yu et al., 2013).

Mechanism of Action

Target of Action

It is known that 4-(dimethylamino)pyridine (dmap) and related structures are widely used as nucleophilic catalysts . They are also part of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .

Mode of Action

The compound interacts with its targets through a process of protonation, which is temperature-sensitive . In the case of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, the degree of protonation on the dimethylamino group changes significantly with temperature .

Biochemical Pathways

The compound’s protonation behavior suggests it could influence pathways involving nucleophilic catalysis or reactions of the pyridinic nitrogen with electrophiles .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The compound’s protonation behavior and its role as a nucleophilic catalyst suggest it could influence various chemical reactions and potentially affect cellular processes .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors, particularly temperature . A significant impact of temperature on the protonation degree of DMAP derivatives has been observed, suggesting that the compound’s action could be modulated by environmental temperature .

properties

IUPAC Name

(3Z)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]-3-(4-methylphenyl)sulfonylimino-4-oxonaphthalen-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-16-8-10-18(11-9-16)32(30,31)25-21-22(27-14-12-17(13-15-27)26(2)3)24(29)20-7-5-4-6-19(20)23(21)28/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZLMZMIHCZDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide

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